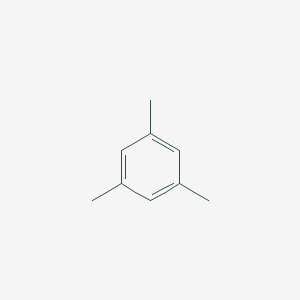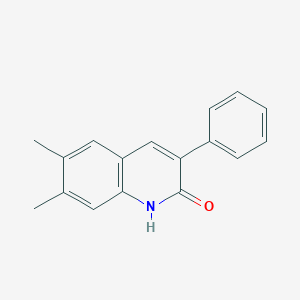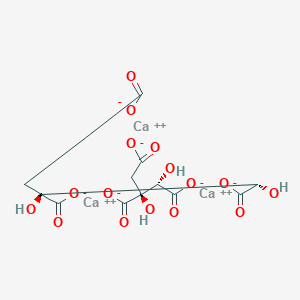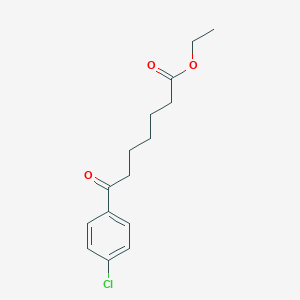
7-(4-氯苯基)-7-氧代庚酸乙酯
描述
Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a heptanoate chain, which is further substituted with a 4-chlorophenyl group and a ketone functional group at the seventh carbon position
科学研究应用
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential as a lead compound in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate typically involves the esterification of 7-(4-chlorophenyl)-7-oxoheptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.
Types of Reactions:
Oxidation: Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate can undergo oxidation reactions, particularly at the ketone functional group, to form carboxylic acids.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The 4-chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: 7-(4-chlorophenyl)-7-oxoheptanoic acid.
Reduction: Ethyl 7-(4-chlorophenyl)-7-hydroxyheptanoate.
Substitution: Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate (if methoxide is used as the nucleophile).
作用机制
The mechanism of action of Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate is primarily related to its functional groups. The ketone group can participate in various biochemical reactions, including enzyme-catalyzed transformations. The 4-chlorophenyl group can interact with biological targets through hydrophobic interactions and potential halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
相似化合物的比较
Ethyl 7-(4-bromophenyl)-7-oxoheptanoate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate: Similar structure but with a fluorine atom instead of chlorine.
Ethyl 7-(4-methylphenyl)-7-oxoheptanoate: Similar structure but with a methyl group instead of chlorine.
Uniqueness: Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in halogen bonding, which is not possible with the other similar compounds. This can lead to different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in medicinal chemistry.
属性
IUPAC Name |
ethyl 7-(4-chlorophenyl)-7-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClO3/c1-2-19-15(18)7-5-3-4-6-14(17)12-8-10-13(16)11-9-12/h8-11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYUVAMHOITAML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453998 | |
| Record name | ETHYL 7-(4-CHLOROPHENYL)-7-OXOHEPTANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122115-52-0 | |
| Record name | ETHYL 7-(4-CHLOROPHENYL)-7-OXOHEPTANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
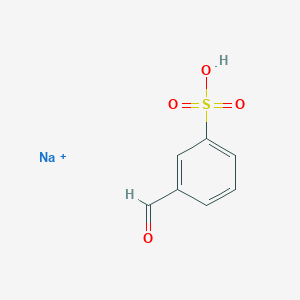
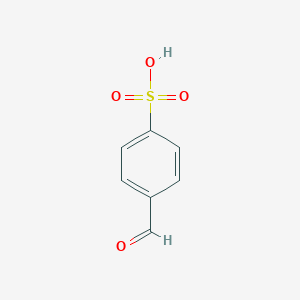

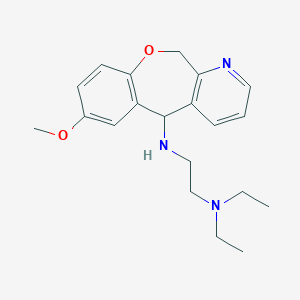
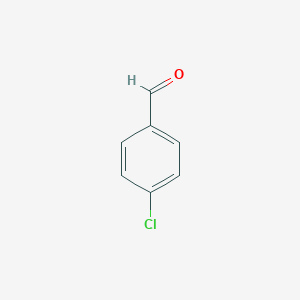
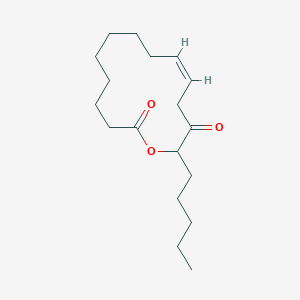
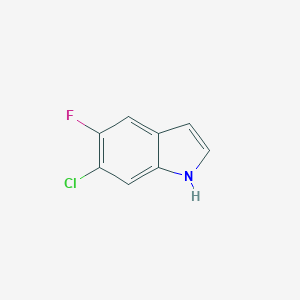
![ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate](/img/structure/B46878.png)
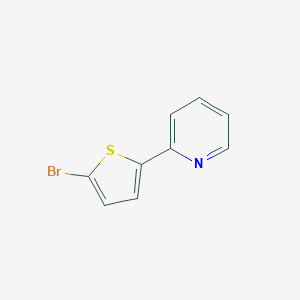
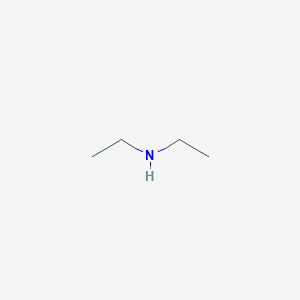
![Thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B46883.png)
